molecular formula C5H11NO2 B150849 3-Aminomethyl-3-hydroxymethyloxetane CAS No. 45513-32-4

3-Aminomethyl-3-hydroxymethyloxetane

Cat. No. B150849
CAS RN: 45513-32-4
M. Wt: 117.15 g/mol
InChI Key: GGYZOSLAJSUXRM-UHFFFAOYSA-N
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Description

The compound 3-Aminomethyl-3-hydroxymethyloxetane is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding similar compounds. For instance, the synthesis and structure-activity relationships of 3-pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazoles are explored, which share some functional group characteristics with 3-Aminomethyl-3-hydroxymethyloxetane, such as the presence of hydroxy and aminomethyl groups .

Synthesis Analysis

The synthesis of related compounds involves the aminomethylation of pyridines, which is a reaction that could potentially be applied to the synthesis of 3-Aminomethyl-3-hydroxymethyloxetane. For example, the aminomethylation of 3-hydroxy pyridines has been investigated, showing that the reaction is directed primarily to specific positions on the pyridine ring . Similarly, the directed aminomethylation of 3-hydroxy-2(1H)-pyridinones and 3-hydroxy-4(1H)-pyridinones under Mannich reaction conditions is also reported, which could provide a route to synthesize related aminomethylated compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Aminomethyl-3-hydroxymethyloxetane can be deduced from NMR spectra data, as mentioned in the synthesis of sulfur-containing amino and hydroxymethyl derivatives of pyridines . Although the exact structure of 3-Aminomethyl-3-hydroxymethyloxetane is not provided, the techniques and principles described could be applied to determine its molecular structure.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the conversion of acetoxy derivatives to hydroxy and bromomethyl derivatives upon heating with hydrochloric or hydrobromic acids . Additionally, the synthesis of iso-deferiprone from 3-hydroxy-2(1H)-pyridinones and 3-hydroxy-4(1H)-pyridinones through aminomethylation indicates the reactivity of hydroxy groups in close proximity to aminomethyl groups, which is relevant for understanding the chemical behavior of 3-Aminomethyl-3-hydroxymethyloxetane .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Aminomethyl-3-hydroxymethyloxetane are not directly reported, the papers provide information on the properties of structurally related compounds. For instance, the dual inhibitory activity of 3-pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazoles against leukotriene B4 and thromboxane A2 synthetase suggests that the presence of hydroxy and aminomethyl groups can impart significant biological activity . This information could be extrapolated to hypothesize about the potential properties of 3-Aminomethyl-3-hydroxymethyloxetane.

Scientific Research Applications

Polymerization and Material Science

3-Aminomethyl-3-hydroxymethyloxetane is a key precursor in the synthesis of various polymers and materials. The polymerization of hydroxymethyloxetanes, including derivatives of 3-Aminomethyl-3-hydroxymethyloxetane, has led to the development of branched polyethers with primary hydroxyl groups. These polymers are of particular interest due to their unique branching and the presence of primary hydroxyl groups attached to quaternary carbon atoms, offering potential for a wide range of applications, from energetic materials to medical and environmental applications (Bednarek, Penczek, & Kubisa, 2002). Similarly, cationic polymerization of 3-Ethyl-3-hydroxymethyloxetane, a related compound, has been studied in ionic liquids, suggesting a pathway to produce multihydroxyl, branched polyethers with nearly quantitative conversion, indicating the versatility of oxetane derivatives in polymer synthesis (Biedroń, Bednarek, & Kubisa, 2004).

Explosives and Energetic Materials

The synthesis of energetic oxetanes based on the explosive LLM-116 demonstrates another application of oxetane derivatives. By modifying 3-Bromomethyl-3-hydroxymethyloxetane, researchers have prepared energetic oxetanes that exhibit improved performance, insensitivity, and thermostability compared to previous materials. These compounds reach high detonation velocities and pressures, making them significant advancements in the field of energetic materials (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).

Chemical Synthesis and Modification

3-Aminomethyl-3-hydroxymethyloxetane and its derivatives serve as key intermediates in chemical synthesis, offering pathways to synthesize a wide range of compounds. For instance, the synthesis of UV-curable prepolymers demonstrates the utility of oxetane derivatives in creating novel materials with excellent photosensitivity and thermal stability. Such materials could have significant implications for the coatings industry and beyond, showcasing the broad applicability of these compounds in advanced material synthesis (Chen, Huang, Lu, & Wu, 2021).

Future Directions

The future directions of research involving 3-Aminomethyl-3-hydroxymethyloxetane are not specified in the search results. Given its use in experimental and research contexts , it is likely that future research will continue to explore its properties and potential applications.

properties

IUPAC Name

[3-(aminomethyl)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-1-5(2-7)3-8-4-5/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYZOSLAJSUXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595748
Record name [3-(Aminomethyl)oxetan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-3-hydroxymethyloxetane

CAS RN

45513-32-4
Record name [3-(Aminomethyl)oxetan-3-yl]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45513-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Aminomethyl)oxetan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminomethyl-3-hydroxymethyloxetane
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